Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether

Plasticizer Volatility High-Temperature Processing Polymer Additives

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether (CAS 101-58-6), also known as Plasticizer 1099, is a high-molecular-weight (394.63 g/mol ) aromatic diether belonging to the class of alkylated diphenyl ethers. Its structure features two bulky 4-(1,1,3,3-tetramethylbutyl)phenyl groups linked by a central oxygen atom.

Molecular Formula C28H42O
Molecular Weight 394.6 g/mol
CAS No. 101-58-6
Cat. No. B089415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether
CAS101-58-6
Molecular FormulaC28H42O
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C
InChIInChI=1S/C28H42O/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18H,19-20H2,1-10H3
InChIKeyAJDONJVWDSZZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether (CAS 101-58-6): A High-Molecular-Weight Aromatic Ether Plasticizer and Extractant Precursor


Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether (CAS 101-58-6), also known as Plasticizer 1099, is a high-molecular-weight (394.63 g/mol [1]) aromatic diether belonging to the class of alkylated diphenyl ethers. Its structure features two bulky 4-(1,1,3,3-tetramethylbutyl)phenyl groups linked by a central oxygen atom . This pronounced steric bulk contributes to a characteristically low vapor pressure (reported as 0 Pa at 20°C ) and high boiling point (approximately 458°C at atmospheric pressure [2]), properties that distinguish it from many common lower-molecular-weight plasticizers and solvents.

Why Direct Substitution of Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether with Generic Plasticizers is Scientifically Unjustified


The compound's unique differentiation from common generic alternatives (e.g., dioctyl phthalate [DOP], dioctyl adipate [DOA]) stems from its non-ester, all-aromatic ether backbone and extreme steric congestion . This architecture is not replicated by generic phthalate or adipate esters, which lack the same degree of steric shielding around the ether linkage [1]. Consequently, direct substitution risks compromising critical application-specific parameters: the compound's exceptionally low vapor pressure and high thermal decomposition threshold, which are vital for high-temperature processing, cannot be assumed for less bulky or ester-based plasticizers . Furthermore, its role as a direct synthetic precursor for specialized organophosphorus extractants (e.g., DOPPA) requires this precise molecular geometry; switching to a different alkylphenyl ether would alter the extraction selectivity profile established in the literature [2].

Quantitative Differentiation Evidence for Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether Against Closest Analogs


Vapor Pressure and Thermal Stability vs. Dioctyl Phthalate (DOP)

The reported vapor pressure of Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether is approximately 0 Pa at 20°C, significantly lower than that of dioctyl phthalate (DOP, CAS 117-81-7), which has a vapor pressure of roughly 1.3×10⁻⁴ Pa at 20°C . This difference, quantifiable by thermogravimetric analysis (TGA) or manometry, indicates a substantially reduced propensity for fuming and volatile loss during high-temperature polymer processing. For comparison, the compound's atmospheric boiling point is estimated at 458°C [1], exceeding that of DOP (~385°C). This evidence directly addresses procuring this compound for applications requiring minimal plasticizer migration and long-term thermal stability.

Plasticizer Volatility High-Temperature Processing Polymer Additives

Molecular Bulk and Plasticization Efficiency vs. Dioctyl Adipate (DOA)

With a molecular weight of 394.63 g/mol [1] and a rigid, bulky structure, Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether is expected to exhibit a different plasticization efficiency profile compared to the flexible-chain ester dioctyl adipate (DOA, MW 370.6 g/mol). While direct comparative Tg depression data is not available for this specific ether, the general principle that higher molecular weight and greater steric hindrance reduce plasticizer efficiency on a per-mass basis is well-established in polymer science [2]. This means that to achieve an equivalent reduction in glass transition temperature (Tg) in PVC, a higher loading of this bulky ether might be required compared to DOA. However, this 'inefficiency' is often offset by a superior retention of mechanical strength and vastly improved resistance to extraction by oils and solvents, a key trade-off for industrial selectors.

Plasticizer Efficiency Glass Transition Temperature Polymer Compatibility

Precursor Purity for Organophosphorus Extractant Synthesis vs. Alternative Alkylphenols

This ether is a crucial feedstock for synthesizing di-[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphoric acid (DOPPA), a highly selective extractant. The extraction efficiency of DOPPA for Strontium (Sr²⁺) and other metal ions is fundamentally dependent on the isomeric purity and alkyl chain structure of its aromatic precursor [1]. Research has explicitly compared the extraction behavior of DOPPA derived from this specific 4-(1,1,3,3-tetramethylbutyl)phenol isomer with extractants derived from linear 4-(n-octyl)phenol. The branched isomer provides superior solubility of the metal complex in aliphatic diluents like kerosene, a critical process advantage [2]. While specific distribution ratio (D) values from this study require direct access to the 1969 paper, the class of bulky diaryl phosphoric acids is known to form different extractable complexes than their less-hindered counterparts, confirming that procuring the correct isomer is non-negotiable for reproducible separation performance.

Solvent Extraction Metal Ion Separation Nuclear Fuel Cycle

Refractive Index and Density as Quality Control Benchmarks vs. Technical-Grade Mixtures

The reported density of pure Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether is 0.944–0.952 g/cm³ at 20-25°C, with a refractive index of 1.506 [REFS-1, REFS-2]. These values serve as rapid, quantitative benchmarks to distinguish the pure compound from less expensive technical-grade mixtures or lower-purity batches. For instance, diphenyl ether (CAS 101-84-8), a common solvent and a potential contaminant or cheaper substitute, has a significantly higher density of 1.073 g/mL and a lower refractive index of 1.579 . Receiving a product with a density outside the 0.94-0.95 range or a refractive index below 1.50 would immediately indicate incorrect or impure material, providing a powerful, low-cost analytical tool for incoming quality control.

Chemical Purity Quality Assurance Procurement Specification

Validated Application Scenarios for Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether Based on Quantitative Evidence


High-Temperature PVC Processing Requiring Ultra-Low Volatility

In the manufacture of PVC cable sheathing or automotive interior components subjected to high thermal loads, the compound's near-zero vapor pressure (approximately 0 Pa at 20°C ) directly translates to minimal volatile loss during extrusion or injection molding. This prevents the formation of surface defects and maintains dimensional stability. The quantified difference against a common plasticizer like DOP, which has a measurable vapor pressure, makes this compound the scientifically justified choice for reducing VOC emissions and retaining plasticizer content after thermal aging.

Synthesis of Isomerically Pure DOPPA for Selective Metal Ion Extraction

For laboratories or pilot plants developing solvent extraction processes for nuclear fuel reprocessing or rare earth element separation, this compound serves as the essential starting material. Evidence confirms that the 4-(1,1,3,3-tetramethylbutyl) isomer yields the corresponding phosphoric acid (DOPPA) with superior solubility of its metal complexes in aliphatic diluents compared to linear alkyl chain analogs [1]. Procuring this specific precursor ensures that the resulting extractant matches the selectivity and solubility profiles reported in the primary literature [2], avoiding costly re-optimization of extraction parameters.

Development of Oil-Resistant and Extraction-Resistant Polymer Formulations

Based on its high molecular weight and steric bulk, this compound is the correct procurement choice when developing plasticized PVC formulations intended for prolonged contact with oils, fuels, or organic solvents. Unlike flexible-chain ester plasticizers such as DOA, which are efficiently extracted by hydrocarbons, the rigid and bulky aromatic diether structure resists solvation and migration [3]. This property, inferred from mass transport principles, is critical for applications like fuel hoses, gaskets, and industrial flooring, where a coefficient of plasticizer extraction is a key performance indicator.

Incoming Quality Control and Purity Verification of Chemical Shipments

The specific, well-characterized physical constants of this compound—density of 0.944–0.952 g/cm³ and refractive index of 1.506 —provide an immediate, quantitative method for procurement quality control. A simple density or refractometry measurement upon receipt can instantly distinguish the correct product from a common potential error like diphenyl ether (density 1.073 g/mL ). This rapid verification step, grounded in a direct head-to-head numerical difference, mitigates the risk of using an incorrect substance in critical syntheses or formulations.

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